N-Boc-DL-2-amino-1-butanol

Description

Contextualizing N-Boc-DL-2-amino-1-butanol within the Broader Field of Protected Amino Alcohols

Protected amino alcohols are a class of compounds that are fundamental to modern organic synthesis. sigmaaldrich.com These molecules contain both an alcohol and an amine functional group, with the amine being "protected" by a temporary chemical moiety to prevent it from reacting prematurely. sigmaaldrich.comjst.go.jp This protection allows chemists to selectively perform reactions on other parts of the molecule, such as the alcohol group, without interference from the more reactive amine. genscript.com

This compound is a prime example of this class. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the right-handed (D) and left-handed (L) enantiomers. This makes it a cost-effective starting material for syntheses where the final product's stereochemistry is not critical or can be addressed at a later stage. Its utility is demonstrated in its application for creating a variety of more complex structures, including peptaibols and other biologically relevant molecules. rsc.org

Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Chemistry Research

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. jk-sci.com Its popularity stems from a combination of factors that make it highly effective and versatile. The Boc group is generally stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, which allows for a broad scope of chemical transformations to be carried out on the protected molecule. total-synthesis.com

A key advantage of the Boc group is its ease of removal under mild acidic conditions. genscript.comwikipedia.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol (B129727) can efficiently cleave the Boc group, regenerating the free amine. jk-sci.comwikipedia.org This deprotection strategy is "orthogonal" to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenation), enabling chemists to selectively unmask different functional groups within the same molecule at various synthetic stages. total-synthesis.comnumberanalytics.com This level of control is crucial in the multi-step synthesis of complex targets such as pharmaceuticals and natural products. genscript.comnumberanalytics.com

Overview of DL-2-Amino-1-butanol as a Fundamental Building Block and Precursor

The parent molecule, DL-2-amino-1-butanol, is a valuable chiral building block in its own right. chemimpex.comsigmaaldrich.com It is a simple amino alcohol that serves as a precursor in the synthesis of a wide array of chemical compounds. chemicalbook.comgoogle.com For instance, the separated enantiomers of 2-amino-1-butanol are crucial starting materials for the synthesis of certain pharmaceuticals. chemimpex.comnih.gov The (S)-enantiomer, for example, is a key intermediate in the production of ethambutol (B1671381), an antibiotic used to treat tuberculosis. tsijournals.com

DL-2-amino-1-butanol is also employed in the preparation of emulsifiers, surfactants, and as a raw material for various resins. chemicalbook.com Its racemic form can be resolved into its constituent enantiomers through methods like fractional crystallization with a chiral acid, such as L-(+)-tartaric acid. google.com The protection of its amine group to form this compound enhances its utility by allowing for more controlled and specific synthetic manipulations.

Conceptual Framework for its Role in Advanced Organic Synthesis

The combination of the 2-amino-1-butanol framework and the Boc protecting group makes this compound a strategic tool for advanced organic synthesis. The presence of the Boc group renders the amine non-reactive, allowing the hydroxyl group to undergo a variety of transformations such as oxidation, esterification, or etherification. Following these modifications, the Boc group can be cleanly removed to reveal the primary amine, which can then participate in subsequent reactions like amide bond formation or alkylation.

This "protect-react-deprotect" strategy is a cornerstone of modern synthetic chemistry. This compound provides a readily available and versatile platform for this approach. Its utility is particularly evident in the construction of molecules with specific functionalities at defined positions, contributing to the synthesis of novel compounds for materials science and medicinal chemistry research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 138373-86-1 |

| Molecular Formula | C₉H₁₉NO₃ |

| Molecular Weight | 189.25 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

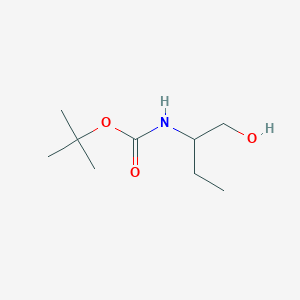

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRGWGOFPUXNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571731 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138373-86-1, 193086-15-6 | |

| Record name | tert-Butyl (1-hydroxybutan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(1-hydroxybutan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for N Boc Dl 2 Amino 1 Butanol and Its Precursors

Synthetic Routes to DL-2-Amino-1-butanol

The industrial production of DL-2-amino-1-butanol has been approached through various synthetic pathways, each with distinct advantages and challenges. These routes often begin from simple starting materials and involve multi-step transformations.

Traditional Batch Synthesis Approaches for 2-Amino-1-butanol

Batch synthesis remains a common approach for the production of DL-2-amino-1-butanol, offering versatility in accommodating different chemical transformations. Key traditional methods include the reduction of nitro compounds, hydrogenolysis of amino acid esters, and multi-step sequences from simple alkenes.

One prominent method involves the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) to produce 2-nitro-1-butanol, which is subsequently hydrogenated to yield the final amino alcohol. google.com The hydrogenation of the nitro intermediate is a critical step, often employing catalysts like Raney nickel or supported noble metals such as palladium and platinum on carbon. google.com For instance, hydrogenation can be carried out in methanol (B129727) using Raney nickel at temperatures below 70°C and hydrogen pressures of 8 to 12 bars. google.com

Another established route is the high-pressure hydrogenolysis of esters of DL-2-aminobutyric acid, such as methyl-DL-α-aminobutyrate. niscpr.res.in This process typically requires robust reaction conditions, including high temperatures and pressures, to achieve efficient conversion of the ester functionality to a primary alcohol. A study on this method utilized a copper chromite catalyst in a high-pressure autoclave with methanol as the solvent. niscpr.res.in

A different approach starts from butene-1, which reacts with a nitrile (e.g., acetonitrile) and chlorine to form an N-[1-(chloromethyl)propyl]acetimidoyl chloride intermediate. This intermediate is then hydrolyzed to DL-2-amino-1-butanol hydrochloride, which is subsequently neutralized to afford the free amino alcohol. google.com

The direct reduction of DL-2-aminobutyric acid is also a viable, albeit often costly, method. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride in solvents such as tetrahydrofuran (B95107). chemicalbook.com Alternatively, catalytic hydrogenation of the amino acid in an aqueous medium provides a greener option. google.com

Table 1: Comparison of Traditional Batch Synthesis Methods for DL-2-Amino-1-butanol

| Starting Material | Key Steps | Typical Reagents and Conditions | Reported Yield/Conversion | Reference |

|---|---|---|---|---|

| 1-Nitropropane & Formaldehyde | 1. Condensation 2. Catalytic Hydrogenation | Raney Ni catalyst, Methanol, 8-12 bar H₂, 50-55°C | Not specified | google.com |

| Methyl-DL-α-aminobutyrate | High-Pressure Hydrogenolysis | Copper chromite catalyst, Methanol, 105 atm H₂, 170°C, 7 h | 39% conversion, 100% selectivity | niscpr.res.in |

| Butene-1 & Acetonitrile (B52724) | 1. Reaction with Chlorine 2. Hydrolysis 3. Neutralization | 1. Cl₂ 2. HCl/H₂O 3. NaOH | 88.3% from crude hydrochloride salt | google.com |

| DL-2-Aminobutyric acid | Catalytic Hydrogenation | Supported metal catalyst, Water, 2-4 MPa H₂, 60-70°C, 4-10 h | 79.3% | google.com |

Development of Continuous Flow Processes for DL-2-Amino-1-butanol Production

Continuous flow chemistry is emerging as a powerful alternative to traditional batch processing, offering significant advantages in safety, efficiency, and scalability. For the synthesis of DL-2-amino-1-butanol and its precursors, flow technologies enable better control over reaction parameters and can lead to higher quality products.

A continuous process has been developed for the synthesis of the key intermediate, dl-2-nitro-1-butanol. This process utilizes tubular reactors to manage the exothermic reaction between 1-nitropropane and formaldehyde. icsr.in The ability to precisely control temperature and residence time in a flow reactor minimizes the formation of undesired byproducts that can occur in large batch reactors due to poor heat transfer and mixing. icsr.in

For the subsequent hydrogenation step, packed-bed reactors are often employed. almacgroup.com These reactors contain a solid catalyst through which a solution of the nitro-compound and a hydrogen source are passed. Key engineering considerations for this step include:

Catalyst Selection and Packing: The choice of a robust, highly active heterogeneous catalyst is paramount. The catalyst must be packed uniformly to prevent channeling and ensure consistent contact between the reactants and the catalyst surface.

Mass Transfer: Efficient mass transfer of hydrogen gas into the liquid phase and onto the catalyst surface is crucial. This is often enhanced in flow reactors due to high surface-area-to-volume ratios and the ability to operate at elevated pressures safely. almacgroup.commdpi.com

Heat Management: The hydrogenation of nitro groups is highly exothermic. Continuous flow reactors, with their superior heat exchange capabilities, allow for near-isothermal operation, preventing thermal runaways and reducing the formation of impurity-generating side reactions. almacgroup.com

Reactor Material: The reactor must be constructed from materials compatible with the reactants, solvents, and operating conditions (pressure and temperature).

The transition from batch to continuous manufacturing for processes like the synthesis of DL-2-amino-1-butanol offers marked improvements in efficiency and process control.

Safety: Continuous flow reactors operate with significantly smaller volumes of hazardous materials at any given time compared to large-scale batch reactors. This intrinsic safety feature is particularly important for highly exothermic reactions like hydrogenation or when handling potentially unstable intermediates. almacgroup.com The risk of thermal runaway is greatly diminished due to superior heat transfer. nih.gov

Process Control and Consistency: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time. This leads to more consistent product quality and fewer batch-to-batch variations. nih.gov In contrast, maintaining uniform conditions throughout a large batch reactor can be challenging, often resulting in "hot spots" that can lead to byproduct formation. nih.gov

Byproduct Formation: The precise control offered by flow reactors often leads to cleaner reaction profiles. In the hydrogenation of nitro compounds, for example, continuous flow processes can minimize the formation of genotoxic intermediates, which can be a concern in batch reductions where localized hydrogen starvation or temperature gradients may occur. almacgroup.com

Table 2: Qualitative Comparison of Batch vs. Continuous Flow Processes

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat control. almacgroup.com |

| Process Control | Difficult to maintain uniform temperature and mixing, potential for hot spots. | Precise control over temperature, pressure, and residence time. nih.gov |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. nih.gov |

| Efficiency | Downtime between batches for cleaning and setup; lower space-time yield. | Higher throughput from continuous operation; improved space-time yield. |

| Byproduct Formation | Higher potential for side reactions due to non-uniform conditions. | Minimized byproduct formation due to precise control. almacgroup.com |

N-Boc Protection Strategies for 2-Amino-1-butanol

Once DL-2-amino-1-butanol is synthesized, the next crucial step for many applications is the protection of the primary amino group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under mild acidic conditions. nih.govwuxibiology.com

Direct N-Boc Protection via Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Reagents

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. fishersci.co.uk This reaction is highly efficient and chemoselective for the amino group, even in the presence of other nucleophilic groups like the hydroxyl group in 2-amino-1-butanol. organic-chemistry.orgresearchgate.net This selectivity arises from the higher nucleophilicity of the amine compared to the alcohol.

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate anion, which then acts as a base to deprotonate the newly formed ammonium (B1175870) species. The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide and tert-butanol (B103910), driving the reaction to completion. commonorganicchemistry.com

A variety of conditions have been developed for this transformation, allowing for flexibility based on the substrate's properties and desired process parameters. The reaction can be performed under catalyst-free conditions, often using a mixture of water and an organic solvent like acetone, which provides an environmentally friendly option. nih.gov Alternatively, bases such as sodium hydroxide, sodium bicarbonate, or 4-(dimethylamino)pyridine (DMAP) are frequently used in solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or acetonitrile to facilitate the reaction. fishersci.co.uk For amino alcohols specifically, catalyst-free conditions or the use of mild catalysts are advantageous as they prevent side reactions like the formation of oxazolidinones. organic-chemistry.org

Table 3: Exemplary Conditions for N-Boc Protection of Amines using Boc₂O

| Conditions | Solvent | Base/Catalyst | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Aqueous, Catalyst-Free | Water/Acetone | None | Room Temperature | Eco-friendly, excellent yields, short reaction times. | nih.gov |

| Standard Basic | THF, DCM, Acetonitrile | NaOH, NaHCO₃, DMAP | Room Temperature to 40°C | Widely applicable, high yields, flexible conditions. | fishersci.co.uk |

| Solvent-Free | None | Sulfated tungstate | Room Temperature | Chemoselective for amino alcohols, eco-friendly. | researchgate.net |

| Alcoholic Solvent | Methanol | None needed | Room Temperature | Accelerates reaction rate for primary amines. | wuxibiology.com |

Investigation of Catalytic Systems for Chemoselective N-Boc Protection (e.g., DMAP, Guanidine Hydrochloride)

The chemoselective N-protection of amino alcohols is a critical transformation in organic synthesis, requiring reagents and catalysts that can differentiate the more nucleophilic amino group from the hydroxyl group. The standard reagent for this purpose is di-tert-butyl dicarbonate (Boc₂O). While the reaction can sometimes proceed without a catalyst, various systems have been investigated to improve efficiency, yield, and selectivity.

Guanidine Hydrochloride: Guanidine hydrochloride has been identified as an effective organocatalyst for the chemoselective N-tert-butoxycarbonylation of various amines, including those with hydroxyl groups. umz.ac.irresearchgate.net This method is noted for its simplicity and efficiency, proceeding under mild conditions (e.g., in ethanol (B145695) at 35–40°C) to afford N-Boc protected amines in excellent yields. umz.ac.irresearchgate.net A key advantage of this system is its high chemoselectivity; it facilitates the protection of amino groups while leaving hydroxyl groups intact, thus preventing the formation of O-Boc side products. umz.ac.irresearchgate.net The protocol has been successfully applied to hydroxylamines and allows for the selective mono-N-Boc protection of diamines without the formation of undesired side products. umz.ac.irresearchgate.net

4-Dimethylaminopyridine (DMAP): DMAP is frequently used as a nucleophilic catalyst in acylation reactions, including the introduction of the Boc group. Although less explored as a primary catalyst for selectivity in amino alcohols compared to its role in protecting alcohols, it is often included in procedures for Boc protection. acs.org In the context of amino alcohols, the inherent higher nucleophilicity of the amine compared to the alcohol is the primary driver of selectivity. researchgate.net DMAP's role is generally to accelerate the reaction with Boc₂O. However, its use requires careful control of stoichiometry and reaction conditions to prevent potential O-acylation, especially with less sterically hindered alcohols or if the amine is deactivated.

Other catalytic systems investigated for this transformation include various protic ionic liquids and Lewis acids, which can activate the Boc₂O, increasing its electrophilicity and facilitating the reaction at the more nucleophilic amine center. researchgate.net

Mechanistic Studies on Selective N-Boc Protection of Amino Alcohols

The selective N-Boc protection of amino alcohols in the presence of hydroxyl groups is fundamentally governed by the difference in nucleophilicity between the nitrogen and oxygen atoms. The amine group is inherently more nucleophilic than the alcohol group, which forms the basis for this chemoselectivity. researchgate.net

The mechanism for N-Boc protection using di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution pathway.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc₂O molecule. total-synthesis.comcommonorganicchemistry.com

Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. commonorganicchemistry.com

Proton Transfer: The resulting protonated carbamate (B1207046) is deprotonated. The tert-butyl carbonate leaving group is unstable and decomposes into carbon dioxide (CO₂) and a tert-butoxide anion, which then abstracts the proton from the nitrogen, yielding tert-butanol as a byproduct. commonorganicchemistry.com

The selectivity arises because the rate of nucleophilic attack by the amine nitrogen is significantly faster than the rate of attack by the alcohol oxygen. While alcohols can be protected as tert-butyl carbonates, the reaction is generally much slower and often requires a dedicated catalyst and more forcing conditions. total-synthesis.com Therefore, under controlled, mild conditions, the amine reacts preferentially.

Strategies for Minimizing Undesired Side Product Formation (e.g., isocyanate, urea (B33335), N,N-di-Boc derivatives)

Several undesired side products can form during N-Boc protection if reaction conditions are not optimized. Key strategies focus on controlling stoichiometry, temperature, and the choice of solvent and catalyst.

N,N-di-Boc Derivatives: Double protection can occur, particularly with primary amines, leading to the formation of N,N-di-Boc derivatives. This is often favored by an excess of Boc₂O and prolonged reaction times. Careful control of stoichiometry (using close to one equivalent of Boc₂O) is crucial to minimize this side reaction.

Isocyanate and Urea Formation: The formation of isocyanate can occur through the decomposition of an activated intermediate, which can then react with another amine molecule to form a urea derivative. Catalyst-free systems, particularly those using water as a solvent or co-solvent, have been shown to be highly effective at preventing the formation of isocyanate and urea side products. organic-chemistry.orgnih.gov The use of specific catalysts, such as imidazolium (B1220033) trifluoroacetate-based protic ionic liquids, has also been reported to provide clean, chemoselective transformation to the desired N-Boc derivative without these byproducts. researchgate.net

Oxazolidinone Formation: In the specific case of 2-amino alcohols, an intramolecular cyclization can occur to form an oxazolidinone byproduct. This is typically promoted by harsh conditions or certain catalysts. Methodologies using catalyst-free conditions in water have been shown to avoid oxazolidinone formation. organic-chemistry.org

A general strategy for achieving high selectivity and minimizing byproducts is the use of green, catalyst-free conditions. Performing the N-tert-butoxycarbonylation of amines in water or water-acetone mixtures often leads to excellent yields of the desired mono-carbamate with high chemoselectivity and without the formation of common side products. organic-chemistry.orgnih.gov

Alternative Methodologies for N-Boc Group Introduction on Amino Alcohol Scaffolds

Beyond the conventional use of Boc₂O with a base or catalyst in organic solvents, several alternative methodologies have been developed to enhance efficiency, selectivity, and environmental compatibility.

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the development of solvent-free and/or catalyst-free protocols. For instance, reacting amines with Boc₂O in the presence of a catalytic amount of iodine under solvent-free conditions at room temperature provides an efficient route to N-Boc derivatives. organic-chemistry.org Another highly effective green chemistry approach involves performing the reaction in water, which can proceed without any catalyst to give the N-Boc product chemoselectively. organic-chemistry.org

Ionic Liquids as Catalysts: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been employed as efficient catalysts. organic-chemistry.org The proposed catalytic role involves the activation of Boc₂O through hydrogen bond formation, thereby increasing its electrophilicity and facilitating a clean reaction. organic-chemistry.org

Solid-Adsorbed Acid Catalysts: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) serves as a highly efficient, inexpensive, and reusable heterogeneous catalyst for N-Boc protection under solvent-free conditions at room temperature. organic-chemistry.org

Use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP): HFIP can function as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines. This method is noted for preventing side reactions like the formation of isocyanates or ureas. organic-chemistry.org

Deprotection Methodologies for N-Boc-2-amino-1-butanol Derivatives

Acid-Catalyzed Deprotection Techniques and their Selectivity Challenges

The removal of the N-Boc group is most commonly achieved through acid-catalyzed hydrolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used, often in solvents like dichloromethane (DCM) or dioxane. total-synthesis.comnih.gov

The mechanism involves:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Fragmentation: The protonated carbamate becomes unstable and fragments, leading to the release of the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com

Cation Quenching: The tert-butyl cation typically deprotonates to form gaseous isobutene. total-synthesis.com

While effective, this method suffers from significant limitations, particularly regarding selectivity. acs.org The strongly acidic conditions required for Boc removal can inadvertently cleave other acid-sensitive protecting groups or functionalities within the molecule, such as silyl (B83357) ethers, acetals, or even trigger side reactions in sensitive substrates. acs.orgmdpi.com This lack of selectivity poses a major challenge in complex, multi-step syntheses, often necessitating the use of multiple orthogonal protecting groups. acs.org The kinetics of the cleavage can also be complex, with some studies showing a second-order dependence on the concentration of HCl, complicating reaction control. nih.gov

Development of Selective Thermal Deprotection Protocols in Continuous Flow Systems

To overcome the selectivity challenges of acid-catalyzed methods, thermal deprotection of N-Boc groups has emerged as a powerful alternative, particularly when implemented in continuous flow systems. acs.orgnih.gov This technique involves passing a solution of the N-Boc protected amine through a heated reactor coil, effecting the deprotection without any acid catalyst. acs.orgnih.gov

The primary advantage of this approach is the ability to achieve high selectivity through precise temperature control. acs.org Different types of N-Boc groups exhibit varying thermal lability. For example, N-Boc groups on aryl amines are typically removed at lower temperatures than those on alkyl amines. acs.orgnih.gov This differential reactivity allows for the sequential, selective deprotection of multiple N-Boc groups within the same molecule simply by adjusting the temperature of the flow reactor. acs.org

Continuous flow technology offers enhanced process control over batch reactions, allowing for careful optimization of temperature and residence time. acs.org Studies have shown that solvents like methanol and trifluoroethanol are particularly effective for this transformation. acs.orgnih.gov The thermolytic deprotection is compatible with a wide array of functional groups that are often sensitive to strong acids. nih.govacs.org This method avoids the use of corrosive reagents and simplifies workup procedures, making it a greener and more efficient alternative for the synthesis of complex amine derivatives. acs.org

Interactive Data Table: Temperature-Dependent Thermal N-Boc Deprotection in Continuous Flow

The following table summarizes the conversion percentages for the thermal deprotection of different N-Boc derivatives at various temperatures, illustrating the principle of selective deprotection. Data is adapted from studies on continuous flow systems. acs.org

| N-Boc Derivative Type | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) |

| N-Boc Imidazole | TFE | 150 | 60 | 98 |

| N-Boc Indole | TFE | 150 | 60 | 98 |

| N-Boc Aniline | TFE | 240 | 30 | 93 |

| N-Boc Aniline | MeOH | 240 | 30 | 88 |

| N-Boc Phenethylamine (Alkyl) | TFE | 240 | 30 | <30 (estimated) |

| N-Boc Morpholine (Cyclic Sec) | TFE | 150 | 60 | 50 |

| N-Boc Piperidine (Cyclic Sec) | TFE | 150 | 60 | 35 |

Stereochemical Resolution and Chiral Synthesis Applications

Optical Resolution of Racemic 2-Amino-1-butanol

The separation of the dextrorotatory (d) and levorotatory (l) isomers of 2-amino-1-butanol from the racemic mixture is a pivotal step in accessing enantiomerically pure starting materials. google.com Both enzymatic and chemical methods have been successfully employed for this purpose.

Enzymatic resolution offers a highly specific and efficient means of separating enantiomers under mild reaction conditions. These biocatalytic transformations leverage the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. mdpi.com

For the resolution of racemic 2-amino-1-butanol, a notable method involves the enantioselective hydrolysis of its N-phenylacetyl derivative using the enzyme penicillin G acylase. researchgate.net In this process, the enzyme selectively hydrolyzes the (S)-enantiomer of the N-phenylacetyl derivative, yielding (S)-2-amino-1-butanol with a high enantiomeric excess (e.e.) of over 99%. researchgate.net The unreacted (R)-N-phenylacetyl-2-amino-1-butanol can then be easily separated. The advantages of this method include the use of a cheap, stable, and commercially available enzyme, as well as straightforward product recovery.

Other enzymatic approaches have explored the use of lipases for the enantioselective hydrolysis of N,O-diacetyl derivatives or the use of fungi like Aspergillus oryzae for the hydrolysis of N-benzoyl derivatives. researchgate.net However, these methods can present challenges such as the need for expensive chromatographic separation of products or the reliance on less readily available enzymes from fungal fermentation. researchgate.net

Classical chemical resolution using chiral resolving agents remains a widely practiced and industrially significant method for separating enantiomers. google.com This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral acid to form a mixture of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org

For the resolution of racemic 2-amino-1-butanol, L(+)-tartaric acid, a readily available chiral acid derived from the wine industry, is commonly used. google.comgoogle.com The process involves the formation of diastereomeric tartrate salts: d-2-amino-1-butanol L(+)-tartrate and l-2-amino-1-butanol L(+)-tartrate.

The cornerstone of chemical resolution is the differential solubility of the formed diastereomeric salts, which enables their separation through crystallization. google.com In the case of resolving DL-2-amino-1-butanol with L(+)-tartaric acid, the acid L-tartrate of d-2-amino-1-butanol preferentially crystallizes from the solution, leaving the l-2-amino-1-butanol salt in the mother liquor. google.com

The general procedure involves dissolving the racemic 2-amino-1-butanol and L(+)-tartaric acid in a suitable solvent at an elevated temperature to ensure complete dissolution. google.com The solution is then gradually cooled to induce crystallization of the less soluble diastereomeric salt. google.com Seeding the solution with a small crystal of the desired salt can facilitate and expedite the crystallization process. google.com The precipitated salt is then isolated by filtration, washed, and can be further purified by recrystallization if necessary. google.com Finally, the optically active free base, d-2-amino-1-butanol, is recovered by treating the purified salt with a strong base, such as calcium hydroxide, to decompose the salt. google.comgoogle.com

The choice of solvent is a critical parameter in the success of a crystallization-based resolution. google.com The solvent system significantly influences the solubility of the diastereomeric salts and, consequently, the efficiency of the separation. For the resolution of DL-2-amino-1-butanol with L(+)-tartaric acid, essentially anhydrous organic solvents are preferred. google.com

Methanol (B129727) and ethanol (B145695), or mixtures thereof, have been identified as particularly effective solvents for this separation. google.comgoogle.com The use of anhydrous conditions is crucial, as the presence of water can negatively impact the sharpness of the separation. google.com While the solvents should ideally be anhydrous, a small amount of water, up to about 1% by weight, can be tolerated. google.com The optimization of the solvent system is key to achieving a high yield and high enantiomeric purity of the desired d-2-amino-1-butanol L(+)-tartrate salt. google.com

| Parameter | Enzymatic Resolution (Penicillin G Acylase) | Chemical Resolution (L(+)-Tartaric Acid) |

| Resolving Agent | Penicillin G Acylase | L(+)-Tartaric Acid |

| Substrate | N-phenylacetyl-DL-2-amino-1-butanol | DL-2-amino-1-butanol |

| Principle | Enantioselective hydrolysis | Diastereomeric salt formation and fractional crystallization |

| Selectivity | Highly selective for the (S)-enantiomer | Forms diastereomeric salts with both enantiomers |

| Product | (S)-2-amino-1-butanol and unreacted (R)-amide | d-2-amino-1-butanol L(+)-tartrate (precipitate) and l-2-amino-1-butanol L(+)-tartrate (in solution) |

| Key Advantage | High enantiomeric excess (>99% e.e.) researchgate.net | Industrially established, uses readily available reagents google.com |

| Solvent | Typically aqueous buffer | Anhydrous methanol or ethanol google.comgoogle.com |

Chemical Resolution Techniques Employing Chiral Acids (e.g., L(+)-Tartaric Acid)

Synthesis and Utilization of Enantiomerically Pure N-Boc-2-amino-1-butanol Derivatives

Once the enantiomers of 2-amino-1-butanol are separated, they can be protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-(S)-2-amino-1-butanol and N-Boc-(R)-2-amino-1-butanol. The Boc protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The synthesis of N-Boc protected amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

N-Boc-(S)-2-amino-1-butanol is a valuable chiral building block in the synthesis of various biologically active molecules. Its primary importance lies in its role as a key intermediate for the synthesis of ethambutol (B1671381), an important antituberculosis agent. googleapis.com The (S,S)-enantiomer of ethambutol is the active drug, highlighting the critical need for enantiomerically pure (S)-2-amino-1-butanol as a precursor. googleapis.com

Synthesis and Research Applications of N-Boc-(R)-2-amino-1-butanol

The synthesis of enantiomerically pure N-Boc-(R)-2-amino-1-butanol typically begins with the corresponding chiral amino alcohol, (R)-(-)-2-amino-1-butanol. This precursor can be prepared via the reduction of D-2-aminobutyric acid using a strong reducing agent like lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (B95107) chemicalbook.com. Once the chiral amino alcohol is obtained, the introduction of the Boc group is a standard procedure. This protection step involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base, to yield the N-Boc protected product researchgate.net.

The primary research application of N-Boc-(R)-2-amino-1-butanol lies in its role as a chiral building block. Enantiopure amino alcohols and their derivatives are widely exploited as precursors for catalysts, chiral ligands, and as coupling partners in the synthesis of complex, optically active molecules, including peptide-based active pharmaceutical ingredients iris-biotech.de. For instance, N-Boc protected amino alcohols are key starting materials for synthesizing chiral β-aminophosphine derivatives, which are valuable as ligands in asymmetric catalysis rsc.org.

Role in Asymmetric Synthesis and Chiral Catalysis

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product, a critical requirement in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological effects biomedgrid.com. Amino alcohols like 2-amino-1-butanol, particularly in their N-protected forms, play a significant role in achieving this stereochemical control.

Exploration as a Chiral Auxiliary or Ligand Precursor in Catalytic Systems

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. Amino alcohols are valuable as chiral auxiliaries, often by forming chelated intermediates that control the facial selectivity of a reaction . While N-Boc-2-amino-1-butanol itself may not be used directly as an auxiliary in all cases, it serves as a critical precursor for more complex structures that do.

Its primary role is as a precursor for the synthesis of chiral ligands for metal-catalyzed reactions. Chiral β-aminophosphines, for example, have emerged as powerful ligands in asymmetric catalysis, and their synthesis often starts from N-Boc protected chiral amino alcohols rsc.org. The amino alcohol scaffold provides the necessary stereochemical information, which is then transferred to the catalytic system, influencing the enantioselectivity of reactions such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions rsc.org.

Design and Synthesis of Chiral Reagents derived from Amino Alcohol Scaffolds

The structural framework of N-Boc-2-amino-1-butanol is a valuable starting point for the design and synthesis of novel chiral reagents. Chiral 1,2-amino alcohols are considered privileged scaffolds for creating drug candidates and chiral ligands nih.gov. Researchers have developed numerous synthetic methodologies leveraging these structures. For example, chiral β-amino alcohols have been synthesized from amino acids like L-phenylalanine and subsequently used as chiral catalysts in asymmetric Henry reactions globethesis.com. Similarly, N-Boc protected amino alcohols derived from L-valine and L-threonine have been used to prepare new classes of β-aminophosphine ligands, demonstrating the modularity and utility of the amino alcohol scaffold in creating tailored chiral reagents rsc.org.

Studies on Enantioselective Recognition Phenomena

Enantioselective recognition—the ability of a chiral host molecule to preferentially bind to one enantiomer of a chiral guest—is fundamental to chiral separation and sensing. Derivatives of 2-amino-1-butanol have been investigated in this context. A notable study demonstrated the use of a chiral porous organic cage, CC3-R, as a modifier in a polyvinyl chloride (PVC) membrane electrode to create an enantioselective potentiometric sensor mdpi.com. This sensor showed a clear ability to distinguish between the enantiomers of 2-amino-1-butanol.

The sensor exhibited a preferential response towards S-2-amino-1-butanol over R-2-amino-1-butanol, achieving the best enantioselectivity with a 3% (by weight) CC3-R content in the membrane mdpi.com. The study highlights how chiral platforms can be designed to interact differently with the stereoisomers of amino alcohols, enabling their analytical differentiation mdpi.com.

| Analyte | Potentiometric Selectivity Coefficient (log KPot) | Response Slope (mV/decade) | Optimal pH Range |

|---|---|---|---|

| S-2-amino-1-butanol | - | 25.8 ± 0.3 | 6.0–9.0 |

| R-2-amino-1-butanol | -0.98 (relative to S-isomer) | - | - |

Applications As a Versatile Synthetic Building Block

Pharmaceutical Intermediates and Drug Synthesis

The strategic placement of functional groups in N-Boc-DL-2-amino-1-butanol allows for its use in the synthesis of numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amino functionality, enabling selective reactions at other parts of the molecule.

Precursor for Anti-Tuberculosis Agents (e.g., Ethambutol (B1671381) Hydrochloride)

One of the most prominent applications of DL-2-amino-1-butanol is as a key starting material in the synthesis of Ethambutol Hydrochloride, a first-line medication for the treatment of tuberculosis. google.comchemicalbook.com The synthesis specifically requires the dextrorotatory stereoisomer, d-2-amino-1-butanol. google.com The racemic mixture, DL-2-amino-1-butanol, is resolved to isolate this specific isomer. google.comgoogle.com The isolated d-2-amino-1-butanol is then reacted with 1,2-dichloroethane (B1671644) to produce the active pharmaceutical ingredient, Ethambutol. google.compatsnap.comgoogle.com The N-Boc protected form serves as a critical intermediate, ensuring that the amino group does not undergo unwanted side reactions during the initial synthetic steps.

Protection of the amino group of DL-2-amino-1-butanol with a Boc group.

Resolution of the racemic mixture to obtain the desired d-enantiomer.

Reaction of the N-Boc-d-2-amino-1-butanol with a suitable C2-linker like 1,2-dichloroethane.

Deprotection of the Boc group and subsequent conversion to the hydrochloride salt to yield Ethambutol Hydrochloride. google.compatsnap.comgoogle.com

Synthesis of Aminoalkanol Derivatives for Anticonvulsant Activity Evaluation

Research into new therapeutic agents for epilepsy has led to the exploration of various aminoalkanol derivatives for their anticonvulsant properties. nih.govnih.gov The core structure of 2-amino-1-butanol is a key feature in some of these potential drug candidates. nih.gov By modifying this basic scaffold, chemists can synthesize a library of related compounds for biological screening. For instance, a series of 1,2-aminoalkanol derivatives were prepared and evaluated for their anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (scMet) assays. nih.gov The use of this compound allows for precise N-alkylation or N-acylation to generate diverse derivatives while the hydroxyl group remains available for other transformations.

| Derivative Type | Biological Activity | Key Finding |

| S-(+)-2-amino-1-butanol derivatives | Anti-MES activity | Displayed a protective index comparable to established anticonvulsants like phenytoin (B1677684) and carbamazepine. nih.gov |

| (Phenoxyethyl)aminoalkanol derivatives | Anticonvulsant activity | The lipophilicity of these compounds was found to be a significant factor in their biological activity. nih.gov |

Application in the Synthesis of Prodrugs via Amidation Reactions

Prodrug strategies are often employed to improve the physicochemical properties, bioavailability, or targeting of an active drug molecule. This compound, and its deprotected form, can be used to create amide-based prodrugs. For example, the synthesis of amide prodrugs of several 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, has been reported using (R)-(-)-2-amino-1-butanol. nih.gov In this process, the amino group of the amino alcohol forms an amide bond with the carboxylic acid group of the NSAID. nih.gov The resulting prodrug can have altered properties, such as improved skin permeability for topical applications. The Boc-protected version of the amino alcohol is ideal for these syntheses as it allows for controlled coupling reactions, often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Development of Scaffolds for Diverse Biologically Active Compounds

The structural framework of this compound makes it a valuable scaffold for the development of a wide array of biologically active compounds. This includes its use in the synthesis of inhibitors for enzymes like gamma-secretase and as a foundational structure for receptor antagonists.

For instance, γ-amino alcohols have been identified as a class of compounds that possess γ-secretase inhibitory activity, which is a therapeutic target for Alzheimer's disease. nih.gov The synthesis of novel γ-amino naphthyl alcohols has been explored for this purpose. nih.gov The 2-amino-1-butanol moiety provides a key structural element for these inhibitors.

Furthermore, the aminotetralin scaffold, which can be conceptually derived from structures like 2-amino-1-butanol, has been identified as a new basis for the design of opioid receptor antagonists. nih.gov Molecular modeling has shown a structural similarity between known opioid antagonists and 2-amino-1,1-dimethyl-7-hydroxytetralin, suggesting that the core amino alcohol structure is a key pharmacophore. nih.gov

Materials Science and Polymer Chemistry Research

Beyond its applications in medicinal chemistry, this compound is also utilized in the field of materials science, particularly in the synthesis of advanced polymers with specific properties.

Incorporation into Chiral Polymers (e.g., Poly(2,4-disubstituted-2-oxazoline) Triblock Copolymers)

Chiral polymers are of significant interest for applications in areas such as enantioselective separation, catalysis, and drug delivery. DL-2-amino-1-butanol has been used in the synthesis of chiral poly(2,4-disubstituted-2-oxazoline) triblock copolymers. chemrxiv.orgacs.org These polymers are part of a class known as pseudo-polypeptides and have gained attention for their potential in biomedical applications. helsinki.fi In the synthesis of these polymers, the chiral amino alcohol can be used to introduce chirality into the polymer backbone or side chains. chemrxiv.orgacs.org The N-Boc protected form is advantageous in the monomer synthesis phase, allowing for the construction of the oxazoline (B21484) ring, which is the repeating unit of the polymer. The living cationic polymerization of these monomers allows for the creation of well-defined block copolymers with controlled molecular weights and narrow polydispersity. nih.gov

| Polymer Type | Monomer Source | Application |

| Poly(2,4-disubstituted-2-oxazoline) triblock copolymers | DL-2-amino-1-butanol | Chiral drug delivery systems. chemrxiv.orgacs.org |

| Lipopolymers from 2-substituted-2-oxazolines | Varied amino alcohols | Artificial cell membrane constructs. nih.gov |

Use as a Component in Organosilicone Compositions

There is no available data suggesting that this compound is used as a component in organosilicone compositions. This application is associated with the unprotected DL-2-amino-1-butanol.

Applications in Flame Retardant Formulations

No specific information exists in the public domain detailing the use of this compound in flame retardant formulations. This role is cited for the parent compound, DL-2-amino-1-butanol.

Specialty Chemicals and Industrial Applications

Functionality in Emulsifiers and Surfactants

The chemical structure of this compound, with its protected amine group, is not conducive to functioning as a typical emulsifier or surfactant, which often requires a hydrophilic amine headgroup. There is no literature supporting this application.

Role in Resinifying Agents and Polishing Waxes

Information on the use of this compound as a resinifying agent or in polishing waxes is not available. Such applications typically require reactive functional groups like a free amine, which is absent in the N-Boc protected version.

Utilization as Vulcanization Accelerators

This compound is not used as a vulcanization accelerator. The basicity of a free amine is required to catalyze the vulcanization of rubber, a property that is neutralized by the Boc protecting group. The parent compound, 2-amino-1-butanol, is known to be a component in the production of vulcanization accelerators.

Application in Acid Gas Absorbents and Carbon Dioxide Capture Technologies (e.g., Biogas Upgrading)

The capture of acidic gases like carbon dioxide (CO₂) by amine-based absorbents relies on the basicity of the nitrogen atom to react with CO₂. The N-Boc protecting group makes the amine non-basic, precluding its use in this application. While various amino acids and alkanolamines are extensively researched for CO₂ capture, there is no indication that this compound is a viable candidate for this technology.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and identifying functional groups within the N-Boc-DL-2-amino-1-butanol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. ¹H-NMR, in particular, allows for the characterization of the proton environment in the molecule.

In a typical ¹H-NMR spectrum of this compound, the signals corresponding to the protons of the butanol backbone and the N-Boc protecting group are observed. The large singlet from the nine equivalent protons of the tert-butyl group of the Boc moiety is a characteristic feature, typically appearing in the upfield region of the spectrum. nih.gov The protons of the butanol portion of the molecule give rise to more complex splitting patterns due to spin-spin coupling. End-group analysis by ¹H-NMR can be used to confirm the presence of the Boc protecting group and the primary alcohol.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -C(CH₃)₃ (Boc group) | ~1.4 | Singlet |

| -CH₂-CH₃ (Ethyl group) | ~1.3-1.5 | Multiplet |

| -CH(NHBoc)- | ~3.5-3.7 | Multiplet |

| -CH₂OH | ~3.4-3.6 | Multiplet |

| -OH | Variable | Broad Singlet |

| -NH- | ~4.5-5.5 | Broad Singlet |

| -CH₂-CH₃ (Ethyl group) | ~0.9 | Triplet |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The presence of the N-Boc group introduces specific vibrational modes that are readily identifiable.

The FT-IR spectrum will prominently feature a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The N-H stretching vibration of the carbamate (B1207046) typically appears as a sharp to moderately broad peak around 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O (urethane carbonyl) stretching of the Boc group is expected around 1680-1720 cm⁻¹. researchgate.net The C-O stretching vibrations of the alcohol and carbamate groups will also be present in the fingerprint region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Carbamate) | Stretching | 3300-3500 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Urethane) | Stretching | 1680-1720 (strong) |

| N-H (Carbamate) | Bending | 1500-1550 |

| C-O (Alcohol/Carbamate) | Stretching | 1000-1300 |

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular ion peak ([M+H]⁺ or [M+Na]⁺ in positive ion mode) will correspond to the molecular weight of the compound (189.25 g/mol ).

A characteristic fragmentation pattern for N-Boc protected amines involves the loss of isobutene (56 Da) or the entire tert-butoxy (B1229062) group, followed by the loss of carbon dioxide (44 Da). nih.gov This fragmentation provides strong evidence for the presence of the N-Boc protecting group.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M+H]⁺ | 190.14 | Protonated molecule |

| [M-C₄H₈+H]⁺ | 134.08 | Loss of isobutene |

| [M-Boc+H]⁺ | 90.09 | Loss of the Boc group |

| [M-C₄H₈-CO₂+H]⁺ | 90.09 | Loss of isobutene and CO₂ |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound. A reversed-phase HPLC method, typically employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid), can effectively separate the compound from impurities. sigmaaldrich.com Detection is commonly achieved using a UV detector, as the carbamate group provides some UV absorbance.

While the subject of this article is the DL-racemic mixture, it is noteworthy that chiral HPLC can be employed to separate the D- and L-enantiomers. This is crucial in stereoselective synthesis and requires a chiral stationary phase (CSP) or the use of a chiral derivatizing agent. akjournals.comoup.comscas.co.jp

Gas Chromatography (GC) is another valuable technique for assessing the purity of this compound. Due to the presence of polar -OH and -NH groups, derivatization is often necessary to increase the volatility and thermal stability of the analyte, although the Boc protection does enhance volatility compared to the free amine. nih.govsigmaaldrich.com Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The analysis is typically performed on a non-polar or medium-polarity capillary column with flame ionization detection (FID) or mass spectrometry (MS) for detection.

Table 4: Summary of Analytical and Characterization Methodologies

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H-NMR | Structural Confirmation | Proton environment, presence of Boc group |

| FT-IR | Functional Group Analysis | Presence of O-H, N-H, C=O groups |

| Mass Spectrometry | Molecular Weight and Structure | Molecular ion peak, fragmentation pattern |

| HPLC | Purity Determination | Quantitative purity, separation of impurities |

| GC | Purity Assessment | Quantitative purity, analysis of volatile impurities |

Potentiometric Titration for Physicochemical Parameter Determination

Potentiometric titration is a highly accurate and widely used analytical method for determining key physicochemical constants of substances in solution, such as protonation and formation constants. nih.govnih.gov The technique involves monitoring the change in electrode potential (or pH) of a solution upon the incremental addition of a titrant. tubitak.gov.tr

The basicity of the amine group in amino alcohols like 2-amino-1-butanol is a fundamental property quantified by its protonation constant (K) or, more commonly, its logarithmic form, pKa. newcastle.edu.au Potentiometric titration is the standard method for determining these values. tubitak.gov.trresearchgate.net The procedure involves titrating a solution of the amino alcohol with a strong acid (or base) and recording the pH at each addition of titrant. The resulting titration curve allows for the calculation of the pKa value.

For 2-amino-1-butanol, the apparent protonation constant has been determined at various temperatures to understand its thermodynamic behavior. qu.edu.qa The temperature dependency of the amine protonation constant (expressed as log10 K₂) was found to be correlated by the equation: log10 K₂ = 1926.53/T + 2.9482, where T is the temperature in Kelvin. qu.edu.qa This information is crucial for applications such as designing processes for CO₂ capture, where the amine's basicity plays a key role. newcastle.edu.auqu.edu.qa

In the presence of carbon dioxide, primary and secondary amines, including amino alcohols, can undergo a reversible reaction to form carbamates. This reaction is central to amine-based CO₂ scrubbing technologies. Potentiometric titration can be used to measure the equilibrium constant for this carbamate formation. qu.edu.qa

In a study of the 2-amino-1-butanol–CO₂–H₂O system, potentiometric titration was employed to determine the carbamate formation constant at temperatures ranging from 298.15 K to 328.15 K. qu.edu.qa The variation of the thermodynamic equilibrium constant for carbamate formation (log10 K₁) with temperature was modeled according to the relationship: log10 K₁ = 280.91/T − 0.1105. qu.edu.qa These experimentally determined constants are vital for the accurate modeling and optimization of industrial gas separation processes. qu.edu.qa

| Parameter | Temperature Dependency Equation | Temperature Range |

|---|---|---|

| Amine Protonation Constant (log₁₀ K₂) | 1926.53/T + 2.9482 | 298.15–328.15 K |

| Carbamate Formation Constant (log₁₀ K₁) | 280.91/T − 0.1105 | 298.15–328.15 K |

Advanced Crystallographic Analysis (where applicable for derivatives)

For chiral molecules, X-ray crystallography is particularly valuable as it can be used to determine the absolute configuration of a specific enantiomer, provided a suitable single crystal can be grown. researchgate.net The technique has been used to clarify the mechanism of chiral resolutions by analyzing the crystal structure of diastereomeric salts formed between a racemic compound and a chiral resolving agent. researchgate.net The analysis reveals the specific intermolecular interactions (e.g., hydrogen bonding) that facilitate the separation and allows for the unambiguous assignment of the R or S configuration to the resolved enantiomer. The resulting crystallographic data, including unit cell parameters and atomic coordinates, serves as the ultimate proof of structure for a crystalline solid. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for N-Boc-DL-2-amino-1-butanol

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. This trend is profoundly influencing the synthesis of chiral building blocks like this compound.

The pursuit of sustainability in chemical synthesis is driving research into greener alternatives for the production of N-Boc protected amino alcohols. Key to this is the adoption of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For instance, the development of catalytic methods for N-Boc protection that avoid stoichiometric reagents and harsh conditions is a significant area of focus. researchgate.net The use of biodegradable deep eutectic solvents as both reaction media and catalysts for N-Boc protection and deprotection exemplifies this trend, offering a more environmentally friendly approach compared to traditional methods. researchgate.net

Future research will likely focus on the following areas:

Atom-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of 2-amino-1-butanol from bio-based resources, which would significantly reduce the carbon footprint of its N-Boc protected form. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. rsc.org

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Utilizing catalytic methods for Boc protection to reduce byproducts. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives. |

| Designing Safer Chemicals | Developing derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Employing water or biodegradable solvents in the reaction medium. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Synthesizing the 2-amino-1-butanol backbone from biomass. rsc.org |

| Reduce Derivatives | Minimizing the use of protecting groups, or using more easily removable ones. |

| Catalysis | Employing biocatalysts or organocatalysts for higher efficiency and selectivity. frontiersin.orgrsc.org |

| Design for Degradation | Designing the molecule and its byproducts to be biodegradable. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering high selectivity under mild reaction conditions. nih.gov For the synthesis of chiral amino alcohols like the enantiomers of 2-amino-1-butanol, enzymes such as transaminases and carbonyl reductases are of particular interest. researchgate.net These enzymes can catalyze the stereoselective synthesis of the desired enantiomer, providing a more sustainable alternative to traditional chiral resolution or asymmetric synthesis methods. frontiersin.org

Enzyme Engineering: Tailoring the activity and stability of enzymes through directed evolution and rational design to optimize their performance for specific substrates like 2-amino-1-butanol.

Immobilization Techniques: Developing robust methods for enzyme immobilization to enhance their reusability and stability in industrial processes.

Cofactor Regeneration Systems: Designing efficient systems for the regeneration of expensive cofactors, which is crucial for the economic viability of many biocatalytic processes.

The table below highlights some of the enzymes and their potential roles in the enantioselective synthesis of 2-amino-1-butanol derivatives.

| Enzyme Class | Catalytic Function | Potential Application in 2-amino-1-butanol Synthesis |

| Transaminases (TAs) | Stereoselective amination of a ketone or deracemization of a racemic amine. | Production of enantiopure (R)- or (S)-2-amino-1-butanol. frontiersin.org |

| Carbonyl Reductases (CRs) | Stereoselective reduction of a keto group to a hydroxyl group. | Synthesis of a chiral hydroxy ketone precursor to 2-amino-1-butanol. researchgate.net |

| Lipases | Kinetic resolution of racemic alcohols or esters. | Enantioselective acylation of one enantiomer of DL-2-amino-1-butanol. |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones to produce chiral amines. | Direct synthesis of enantiopure 2-amino-1-butanol from a corresponding hydroxy ketone. frontiersin.org |

Exploration of New Applications in Advanced Chemical Fields

The unique structural features of this compound make it a versatile building block for the development of novel molecules and materials with advanced functionalities.

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. mdpi.commdpi.com Chiral amino alcohols and their derivatives are frequently used as organocatalysts or as precursors to more complex catalytic systems. The N-Boc protected form of 2-amino-1-butanol can serve as a valuable precursor for the synthesis of chiral ligands and catalysts for a variety of asymmetric transformations.

Future research in this area will likely explore the use of this compound derivatives in:

Asymmetric Aldol and Mannich Reactions: As catalysts to control the stereochemical outcome of these fundamental carbon-carbon bond-forming reactions.

Michael Additions: To facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Phase-Transfer Catalysis: As chiral phase-transfer catalysts for the enantioselective synthesis of a wide range of compounds. rsc.org

The incorporation of chiral units into polymers can lead to materials with unique properties and applications in areas such as chiral recognition, catalysis, and optics. researchgate.net this compound can be used as a chiral monomer or a modifying agent to introduce chirality and functionality into polymer backbones or side chains.

Emerging trends in this field include:

Chiral Polymers for Separation: The development of polymeric materials functionalized with chiral 2-amino-1-butanol derivatives for use as stationary phases in chromatography for the separation of enantiomers.

Stimuli-Responsive Polymers: The synthesis of polymers that change their conformation or properties in response to external stimuli, such as pH or temperature, due to the presence of the amino alcohol moiety.

Biocompatible Materials: The use of amino acid-based building blocks to create biocompatible and biodegradable polymers for biomedical applications. researchgate.net

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is accelerating the discovery and optimization of new molecules and processes. In the context of this compound, computational tools can be used to:

Predict Reaction Outcomes: Use quantum mechanics and molecular dynamics simulations to understand reaction mechanisms and predict the stereochemical outcome of catalytic reactions involving derivatives of this compound.

Design Novel Catalysts: Employ computational screening to identify new organocatalysts derived from 2-amino-1-butanol with enhanced activity and selectivity.

Model Material Properties: Predict the properties of new polymers and functional materials incorporating the N-Boc-2-amino-1-butanol moiety.

This integrated approach allows for a more rational and efficient design of experiments, reducing the time and resources required for the development of new synthetic methods and applications for this versatile chemical compound.

Addressing Scale-Up and Industrial Implementation Challenges for Cost-Effective Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a distinct set of challenges that directly impact the cost-effectiveness and commercial viability of the compound. These challenges encompass the entire manufacturing process, from the procurement of raw materials to the final purification of the product. Addressing these hurdles requires a multidisciplinary approach, integrating principles of chemical engineering, green chemistry, and process optimization. The primary goals are to enhance reaction efficiency, minimize waste, reduce the cost of reagents and solvents, and ensure a robust and reproducible manufacturing process.

A significant challenge in the industrial synthesis of this compound lies in the management of the multi-step process, which typically involves the synthesis of the parent compound, DL-2-amino-1-butanol, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. Each of these steps has its own set of potential bottlenecks that can escalate in complexity and cost at an industrial scale. For the synthesis of DL-2-amino-1-butanol, issues such as the safe handling of reagents, control of reaction exotherms, and the formation of by-products are critical considerations. icsr.in The subsequent N-Boc protection step, while often straightforward in the lab, can present challenges in achieving high chemoselectivity on a large scale, avoiding the formation of undesired side products, and efficiently removing any unreacted reagents and by-products. researchgate.net

Emerging trends in chemical manufacturing are providing innovative solutions to these scale-up challenges. The adoption of continuous flow chemistry, for instance, offers significant advantages over traditional batch processing. icsr.in Flow reactors can provide superior control over reaction parameters such as temperature and mixing, leading to improved yields and purity. icsr.in They also allow for the safer handling of hazardous reagents and can be more easily automated and scaled. Furthermore, the principles of green chemistry are increasingly being applied to make the production of this compound more sustainable and economical. This includes the use of less hazardous solvents, the development of recyclable catalysts, and the design of processes that minimize waste generation. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, is another promising avenue for the cost-effective and environmentally friendly synthesis of chiral amino alcohols and their derivatives. nih.govresearchgate.netresearchgate.net

The following table summarizes some of the key challenges in the scale-up of this compound production and the emerging trends that are being explored to address them.

| Challenge Area | Specific Challenges | Emerging Trends and Potential Solutions |

|---|---|---|

| Synthesis of DL-2-amino-1-butanol | - Safe handling of raw materials

| - Implementation of continuous flow reactors for better process control and safety icsr.in |

| N-Boc Protection Step | - Achieving high chemoselectivity to avoid protection of the hydroxyl group

| - Use of highly selective and recyclable catalysts researchgate.net |

| Purification | - Removal of process-related impurities and by-products

| - Development of robust crystallization methods

|

| Cost and Sustainability | - High cost of raw materials and reagents

| - Exploration of bio-based routes to starting materials

|

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying N-Boc-DL-2-amino-1-butanol?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of DL-2-amino-1-butanol under anhydrous conditions. A common approach is reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine. Purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization. Critical parameters include maintaining a nitrogen atmosphere to prevent hydrolysis and monitoring reaction completion via TLC .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm in H NMR) and the alcohol/amine functionalities.

- FT-IR : Look for carbonyl stretching (~1690–1740 cm) from the Boc group and broad O-H/N-H stretches.

- Mass Spectrometry : Confirm molecular weight (theoretical 203.28 g/mol for CHNO) using ESI-MS or MALDI-TOF .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid moisture and prolonged exposure to light, as the Boc group is susceptible to acidic or basic hydrolysis. Regularly monitor purity via HPLC to detect degradation products like free amine or tert-butanol .

Advanced Research Questions

Q. How can chiral resolution of DL-2-amino-1-butanol be optimized before Boc protection?

- Methodological Answer : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phases) or enzymatic resolution with lipases. For Boc-protected derivatives, dynamic kinetic resolution (DKR) using transition-metal catalysts (e.g., Ru) with chiral ligands may enable enantioselective synthesis. Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. What isotopic labeling strategies are feasible for tracing this compound in metabolic studies?

- Methodological Answer : Synthesize deuterated analogs by substituting HO with DO during hydrolysis steps or using deuterated Boc reagents (e.g., BocO-d). For C/N labeling, incorporate isotopically enriched precursors (e.g., C-butanol) during synthesis. Confirm isotopic incorporation via mass spectrometry and NMR .

Q. How should researchers address contradictions in reported reactivity of the Boc group under varying conditions?

- Methodological Answer : Discrepancies often arise from differences in solvent polarity, temperature, or trace acidic/basic impurities. Design controlled experiments to test Boc deprotection kinetics using TFA (trifluoroacetic acid) in DCM vs. HCl in dioxane. Monitor reaction progress via in-situ FT-IR or LC-MS to identify intermediates and side products .

Q. What mechanistic insights guide the use of this compound in peptide mimetics?

- Methodological Answer : The compound serves as a β-amino alcohol scaffold for non-natural peptide backbones. Study its conformational flexibility via X-ray crystallography or DFT calculations. Optimize coupling reactions (e.g., EDC/HOBt) to incorporate it into peptide chains while preserving stereochemistry. Validate bioactivity via SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products